molecular formula C16H14N2S B3288707 5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol CAS No. 852400-51-2

5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol

Cat. No. B3288707
CAS RN: 852400-51-2
M. Wt: 266.4 g/mol
InChI Key: GVSVUBISEJFHJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as electrophilic aromatic substitution and carbon–carbon bond forming chemistries . For instance, some hydrazine-coupled pyrazoles, which are known for their diverse pharmacological effects, have been successfully synthesized .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a fluorescent chemosensor has been synthesized for the detection of Cd2+ ion, showing high selectivity for Cd2+ in the presence of other metal ions .

Scientific Research Applications

Heterocyclic Compounds in Drug Synthesis

Heterocyclic compounds like imidazoles and thiazoles play a crucial role in the synthesis of various classes of drugs. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates significant value as a building block for synthesizing heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others. These compounds have wide applications in developing dyes and other heterocyclic compounds with potential pharmacological activities (Gomaa & Ali, 2020).

Synthesis of Phosphorylated Derivatives

Phosphorylated derivatives of imidazoles are synthesized using metallic derivatives of imidazole and phosphorus halides. These compounds exhibit a range of chemical and biological properties, making them candidates for applications in antimicrobial, antitumor, and antidiabetic agents. Their synthesis and transformations highlight the versatility of imidazole derivatives in medicinal chemistry (Abdurakhmanova et al., 2018).

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

Imidazo[2,1-b]thiazoles, a fused five-membered heterocycle, exhibit a wide range of pharmacological activities. These derivatives have been investigated for their diverse pharmacological activities, underscoring the therapeutic versatility of imidazole-based compounds. Such investigations provide insights into the potential for developing clinically viable candidates based on imidazole derivatives (Shareef et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Safety and Hazards

Safety data sheets provide information about the hazards of a chemical and the necessary safety precautions. For similar compounds, hazards may include skin irritation, serious eye irritation, and specific target organ toxicity .

Future Directions

Research on similar compounds suggests potential future directions. For instance, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Additionally, the synthesis of 1,3,5-trisubstituted pyrazoline fluorophores provides a high degree of structural flexibility .

properties

IUPAC Name

4-(4-methylphenyl)-3-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-12-7-9-13(10-8-12)15-11-17-16(19)18(15)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSVUBISEJFHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182203
Record name 1,3-Dihydro-5-(4-methylphenyl)-1-phenyl-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828776
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol

CAS RN

852400-51-2
Record name 1,3-Dihydro-5-(4-methylphenyl)-1-phenyl-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852400-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-(4-methylphenyl)-1-phenyl-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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